5-Chloro-2,4-difluorobenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
A novel synthesis approach for related compounds involves chlorosulfonation and utilizes chlorosulfonic acid to yield intermediates with high efficiency. An example includes the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, highlighting a methodological framework for producing sulfonyl chloride derivatives (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular and electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was elucidated through X-ray single crystal diffraction, underpinning the compound's structural characteristics and its potential interactions based on molecular geometry (L. Rublova et al., 2017).
Chemical Reactions and Properties
Various nucleophilic substitution reactions with 5-chloro-2,4-difluorobenzenesulfonyl chloride derivatives have demonstrated the introduction of N- and S-containing groups into the benzene ring. This reactivity is essential for the synthesis of complex organic molecules and possibly for the development of novel materials (A. M. Sipyagin et al., 2004).
Physical Properties Analysis
The synthesis and characterization of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, a related compound, highlight the intricate balance between molecular structure and physical properties. Characterization techniques such as elemental analysis, mass, infrared, and fluorine NMR spectroscopy provided detailed insights into the physical attributes of these fluorinated compounds (J. Obaleye & L. C. Sams, 1983).
Chemical Properties Analysis
Research into the electrochemical fluorination of aromatic compounds, including those similar to 5-chloro-2,4-difluorobenzenesulfonyl chloride, has shed light on the compound's chemical properties, especially its reactivity towards different fluorinating agents. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Hirohide Horio et al., 1996).
Scientific Research Applications
Synthesis of Pesticides : It is used in synthesizing key intermediates for pesticides, like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is further utilized in the preparation of herbicidal products (Xiao-hua Du et al., 2005).
Potential Herbicide Development : Certain chlorohydroxybenzenesulfonyl derivatives, synthesized using reactions with chlorosulfonic acid, are explored for their potential as herbicides (R. Cremlyn & T. Cronje, 1979).
Preparation of Perfluoroalkylthio Derivatives : This compound is involved in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes, which offer synthetic possibilities in heterocyclic chemistry (A. M. Sipyagin et al., 2004).
Biomedical Applications : 4-Fluorobenzenesulfonyl chloride, a related compound, has been used for activating hydroxyl groups of polymeric carriers in biomedical applications, suggesting a similar potential for 5-Chloro-2,4-difluorobenzenesulfonyl chloride (Y. A. Chang et al., 1992).
Synthesis of Hindered Isomeric Forms : It is useful in synthesizing sterically hindered isomeric forms of benzenesulfonyl chloride, which have applications in molecular and electronic structure studies (L. Rublova et al., 2017).
Membrane Synthesis : 5-chlorosulfonylisophthaloyl chloride, a related compound, is a key functional monomer for synthesizing polyamide reverse osmosis and nanofiltration membranes (Gao Cong-jie, 2010).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,4-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXVDULKLCZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378526 | |
Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorobenzenesulfonyl chloride | |
CAS RN |
13656-57-0 | |
Record name | 5-Chloro-2,4-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13656-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-difluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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